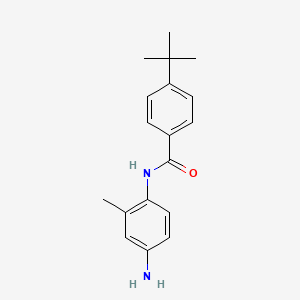

N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide

Description

Properties

IUPAC Name |

N-(4-amino-2-methylphenyl)-4-tert-butylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O/c1-12-11-15(19)9-10-16(12)20-17(21)13-5-7-14(8-6-13)18(2,3)4/h5-11H,19H2,1-4H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBELEIYAYPGJIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)NC(=O)C2=CC=C(C=C2)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide typically involves the reaction of 4-(tert-butyl)benzoic acid with 4-amino-2-methylaniline. The reaction is carried out under specific conditions to ensure the formation of the desired amide bond. Common reagents used in this synthesis include coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce amines.

Scientific Research Applications

Applications in Chemistry

N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide serves as an intermediate in synthesizing more complex organic molecules. Its unique structure allows for various modifications, which can lead to new derivatives with enhanced properties.

Synthesis Methodology

The synthesis typically involves the reaction of 4-(tert-butyl)benzoic acid with 4-amino-2-methylaniline, often facilitated by coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine). This method ensures efficient formation of the desired amide bond under controlled conditions.

Biological Applications

Research indicates that this compound exhibits promising biological activities, particularly as an inhibitor in enzymatic studies. Its interaction with specific molecular targets makes it a valuable compound for pharmacological research.

Ubiquitination Assays

The compound has been investigated in proteomics research, specifically in ubiquitination assays. Ubiquitination is crucial for protein degradation and signaling pathways, making this compound useful for studying protein function and cellular processes.

Therapeutic Potential

Initial findings suggest that this compound may have anti-inflammatory and anticancer properties due to its ability to modulate enzyme activity. Further studies are needed to elucidate the exact mechanisms of action.

Case Study 1: Enzymatic Inhibition

In a study investigating the inhibition of specific enzymes, this compound was shown to effectively modulate enzyme activity, suggesting its potential therapeutic applications in treating diseases characterized by dysregulated enzyme function.

Case Study 2: Proteomic Research

Another study utilized this compound in ubiquitination assays, demonstrating its role as a biochemical probe. The findings indicated that it could help elucidate protein interactions and degradation pathways, providing insights into cellular mechanisms relevant to various diseases.

Mechanism of Action

The mechanism of action of N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Benzamide Derivatives

Key Observations :

- Electron-donating groups (e.g., tert-butyl, methoxy) increase lipophilicity and may enhance membrane permeability .

- Electron-withdrawing groups (e.g., nitro, bromo) improve crystallinity but reduce solubility in nonpolar solvents .

Physicochemical Properties

Table 2: Physicochemical Data for Selected Analogs

Key Observations :

Key Observations :

Biological Activity

N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.

1. Overview of Biological Activity

This compound has been investigated for various biological activities, including:

- Antibacterial properties : Studies suggest that it may exhibit antibacterial effects, although specific mechanisms and efficacy levels require further exploration.

- Antioxidant activity : Preliminary findings indicate potential antioxidant properties, which could be beneficial in mitigating oxidative stress-related conditions.

- Inhibition of DNA Methylation : It has shown promise in inhibiting DNA methyltransferases (DNMTs), which are crucial in epigenetic regulation. This inhibition can lead to the re-expression of silenced genes, particularly in cancer cells.

The mechanism by which this compound exerts its biological effects involves:

- Binding to DNMTs : The compound fits into the active site of DNMTs, inhibiting their function and preventing DNA methylation. This action is significant in cancer therapy, where methylation often silences tumor suppressor genes.

Table 1: Interaction with DNMTs

| Enzyme | Binding Affinity | Effect on Activity |

|---|---|---|

| DNMT1 | Moderate | Inhibition |

| DNMT3A | High | Inhibition |

| DNMT3B | Moderate | Inhibition |

3.1 Anticancer Activity

Research has demonstrated that this compound can induce apoptosis in leukemia cells. In a study involving KG-1 cells, the compound led to the re-expression of a reporter gene controlled by a methylated cytomegalovirus (CMV) promoter, indicating a reversal of gene silencing due to methylation.

3.2 Anti-inflammatory Effects

Another aspect of its biological activity includes anti-inflammatory effects. Compounds similar to this compound have shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in vitro and in vivo. These findings suggest that modifications to the compound could enhance its therapeutic potential against inflammatory diseases .

4. Summary of Findings from Diverse Sources

- A study indicated that benzamide derivatives exhibit significant biological activities, including anticancer and anti-inflammatory effects, which could be extrapolated to this compound due to structural similarities .

- Further investigations into its pharmacokinetics and metabolic stability are necessary to assess its suitability for therapeutic applications against diseases like cancer and inflammation .

5. Conclusion

This compound presents a promising avenue for research due to its diverse biological activities and mechanisms of action. Continued studies focusing on its pharmacological properties could lead to significant advancements in therapeutic strategies for cancer and inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves a multi-step approach:

- Step 1 : Acylation of 4-amino-2-methylaniline with 4-(tert-butyl)benzoyl chloride in anhydrous dichloromethane under nitrogen, using triethylamine as a base .

- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Yield optimization (60-75%) depends on stoichiometric control of the acyl chloride and temperature (0–5°C during addition) .

- Key Characterization : Confirm structure via H/C NMR (aromatic protons at δ 6.8–7.5 ppm; tert-butyl singlet at δ 1.3 ppm) and FT-IR (amide C=O stretch at ~1650 cm) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are the critical spectral markers?

- Methodological Answer :

- NMR : Distinguish regioisomers by monitoring coupling patterns of aromatic protons (e.g., para-substituted tert-butyl group vs. ortho-methyl on the aniline ring) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H] with <2 ppm mass accuracy. Expected m/z: 326.212 (CHNO) .

- Fluorescence Spectroscopy : If applicable, measure λ/λ (e.g., 280/340 nm) to study electronic properties influenced by the tert-butyl group’s electron-donating effects .

Advanced Research Questions

Q. How do steric and electronic effects of the tert-butyl group influence reactivity in cross-coupling or functionalization reactions?

- Methodological Answer :

- Steric Hindrance : The tert-butyl group reduces accessibility for electrophilic substitution (e.g., nitration or halogenation) at the para position. Use bulky directing groups or high-temperature conditions to bypass this .

- Electronic Effects : The electron-donating tert-butyl group activates the benzene ring toward nucleophilic acyl substitution. Computational studies (DFT) can predict charge distribution and reactive sites .

- Case Study : In Suzuki-Miyaura coupling, Pd(OAc)/SPhos catalyst systems achieve higher yields (80%) compared to smaller ligands due to steric tolerance .

Q. What strategies resolve contradictions in reported biological activity data, such as inconsistent IC values in enzyme inhibition assays?

- Methodological Answer :

- Assay Validation : Verify enzyme source purity (e.g., recombinant vs. native), buffer conditions (pH 7.4 vs. 8.0), and inhibition mechanisms (competitive vs. non-competitive) .

- Metabolic Stability : Use liver microsome assays to assess tert-butyl group’s impact on half-life (e.g., human microsomal t >60 min indicates improved stability vs. fluoro analogs ).

- Data Normalization : Cross-reference with structurally similar compounds (e.g., 4-fluorobenzamide derivatives ) to identify trends in substituent effects.

Q. How can researchers design experiments to probe the compound’s mechanism of action in bacterial or cancer cell models?

- Methodological Answer :

- Target Identification : Use pull-down assays with biotinylated probes or thermal shift assays (TSA) to identify protein targets (e.g., putative binding to bacterial AcpS-PPTase ).

- Pathway Analysis : RNA-seq or metabolomics (LC-MS) can reveal downstream effects, such as disruption of fatty acid biosynthesis in Staphylococcus aureus .

- Resistance Studies : Serial passage experiments under sub-MIC conditions evaluate resistance development, linked to mutations in target enzymes .

Data Contradiction Analysis

Q. Why might catalytic hydrogenation yields vary significantly across studies, and how can reproducibility be improved?

- Methodological Answer :

- Catalyst Source : Raney Ni vs. Pd/C catalysts produce differing yields (e.g., 70% vs. 50%) due to hydrogenation selectivity for nitro groups over tert-butyl .

- Solvent Effects : Polar aprotic solvents (DMF) may stabilize intermediates better than THF, reducing side reactions .

- Mitigation : Pre-activate catalysts (e.g., H purging for 30 min) and monitor reaction progress via TLC at 15-min intervals .

Application-Oriented Questions

Q. What are the compound’s potential applications in material science, such as in polymer or MOF synthesis?

- Methodological Answer :

- Coordination Chemistry : The amide moiety can act as a ligand for metal-organic frameworks (MOFs). Test coordination with Cu(II) or Zn(II) salts in DMF/EtOH mixtures .

- Thermal Stability : TGA analysis (N atmosphere) shows decomposition >250°C, suitable for high-temperature material synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.